molecular formula C20H28O3 B13863440 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid

Cat. No.: B13863440
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-GWULVECFSA-N
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Description

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is a derivative of retinoic acid, a compound related to vitamin A. It is known for its applications in various fields, including pharmaceuticals and cosmetics. The compound is characterized by its unique structure, which includes an epoxy group and multiple double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid can be synthesized from 13-cis-Retinoic Acid. The synthesis involves the formation of an epoxy group at the 5,8 positions of the retinoic acid molecule. This can be achieved through the use of oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process typically includes the purification of the final product to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5,8-cis-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors in the body. These receptors are involved in regulating gene expression and cellular differentiation. The compound binds to these receptors, modulating their activity and leading to various biological effects, such as anti-inflammatory and anti-tumor actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific epoxy group at the 5,8 positions, which imparts different chemical and biological properties compared to other retinoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2Z,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20+/m0/s1

InChI Key

QDOSIDVGVRAXSE-GWULVECFSA-N

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Origin of Product

United States

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